

abacavir sulfate synthesis and novel derivatives research

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Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

Cat. No.: S516705

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Synthesis and Physicochemical Properties

The synthesis of **abacavir sulfate** involves complex organic chemistry to achieve the correct stereochemistry, which is critical for its antiviral activity.

- **Key Synthetic Route:** A primary method is an **enantioselective synthesis** featuring a palladium-catalyzed coupling reaction. The process begins with a chiral auxiliary for stereocontrol and proceeds through a ring-closing metathesis to form the cyclopentene core. The final step is the coupling of this carbocyclic intermediate with a chloropurine derivative to form the abacavir base, which is subsequently converted to the sulfate salt [1].
- **Physicochemical Profile:** The table below summarizes key properties of **abacavir sulfate**.

Property	Specification / Value
CAS Number	188062-50-2 [2]
Molecular Formula	C ₁₄ H ₂₀ N ₆ O ₅ S [2]
Molecular Weight	384.41 g/mol [2]
Melting Point	222-225 °C [2]
Optical Rotation	[α] _D -30 to -40° (c=0.5 in methanol) [2]

Property	Specification / Value
Water Solubility	≥77 mg/mL (as free base) [3]
BCS Class	Class III (High solubility, low permeability) [2]
pKa	~5.01 (for the free base) [3]

Analytical Characterization and Quality Control

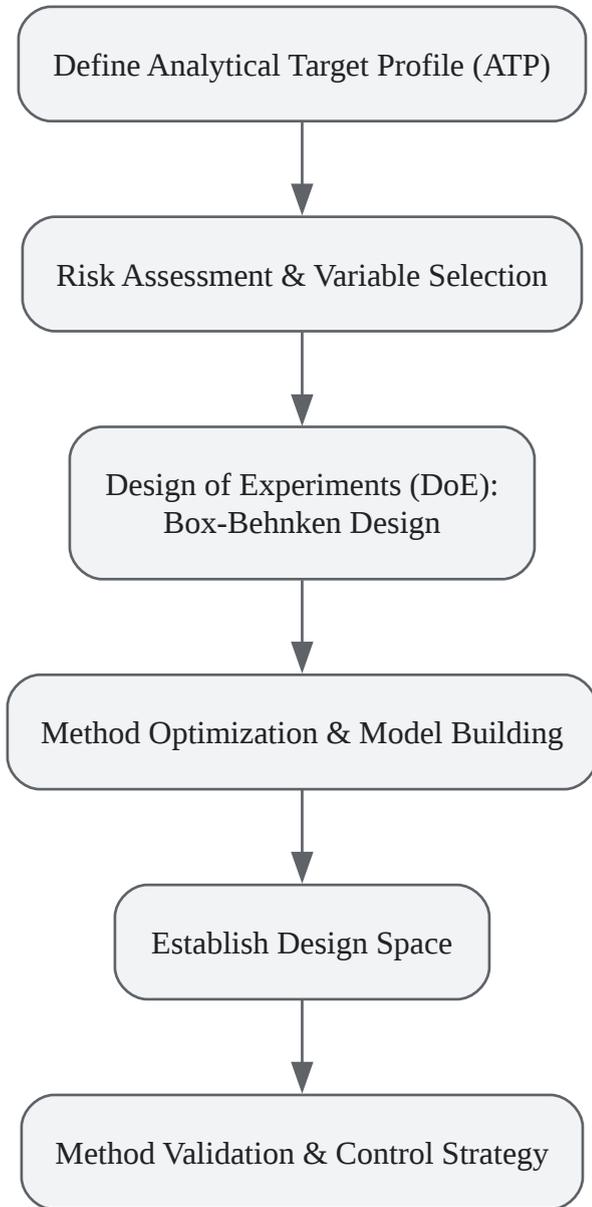
Robust analytical methods are essential for quality control. **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** is a standard technique.

- **Analytical Quality by Design (AQbD):** A modern approach employs an **Analytical Quality by Design (AQbD)** framework for method development. This involves using a **Box-Behnken experimental design** to model and optimize critical method parameters, ensuring robustness and reliability [4].
- **Optimized HPLC Parameters:** The table below outlines an AQbD-optimized method for simultaneously analyzing Abacavir (ABA), Lamivudine (LAMI), and Zidovudine (ZIDO) [4].

Parameter	Optimized Condition
Column	Inertsil ODS, C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase	Methanol:Acetonitrile:Potassium Dihydrogen Phosphate buffer (pH 3.5) (65:20:15 % v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Retention Time (ABA)	4.12 minutes
Retention Time (LAMI)	6.71 minutes

Parameter	Optimized Condition
Retention Time (ZIDO)	9.25 minutes
Linearity Range (ABA)	10–60 µg/mL
Linearity Range (LAMI)	5–30 µg/mL
Linearity Range (ZIDO)	10–60 µg/mL

The following workflow diagram illustrates the key stages of the AQbD-based HPLC method development process:



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AQbD workflow for robust HPLC method development.

Novel Derivatives and Research Directions

Current research aims to overcome limitations of abacavir, particularly its **hypersensitivity risk** and **thermal instability**.

- **HLA-B*57:01 Hypersensitivity:** A major safety concern is a severe hypersensitivity reaction strongly linked to the **HLA-B*57:01 allele**. Pre-therapy genetic screening is mandatory, and research focuses on derivatives that bypass this immunogenicity [5] [3].
- **Stability and Prodrug Strategies:** Abacavir is reported to have **thermal stability issues**. Recent research explores synthesizing novel derivatives, such as those using **Schiff base chemistry**, to create more stable molecules or prodrugs that could improve the therapeutic profile [6].
- **Solid Form Screening:** Research into novel crystalline forms (polymorphs) of **abacavir sulfate** is another strategy. A 2011 study screened and characterized **seven different crystalline forms** recrystallized from various organic solvents to find forms with improved physical properties [7].

Mechanism of Action and Pharmacokinetics

Understanding the biological pathway of abacavir is key for researchers.

- **Intracellular Activation and Mechanism:** Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram details this pathway and its mechanism:



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Abacavir's intracellular activation pathway and mechanism of action [8] [1] [5].

- **Key Pharmacokinetic Parameters:** The table below summarizes the drug's absorption, distribution, metabolism, and excretion (ADME) properties [8].

PK Parameter	Characteristics
Absorption	High oral bioavailability (~83%); not significantly affected by food.
Distribution	Volume of distribution: ~0.86 L/kg; plasma protein binding: ~50%.
Metabolism	Metabolized primarily by alcohol dehydrogenase and glucuronosyltransferase (not CYP450).
Excretion	Renal excretion (~82%, mostly as metabolites); fecal excretion (~16%).
Half-life (Parent)	~1.5 hours (active carbovir-triphosphate has a long half-life of >20 hours).

Key Takeaways for Researchers

- **Synthetic Challenge:** The synthesis is stereospecific, requiring careful control to produce the active (1S,4R) enantiomer. Newer routes leverage catalytic methods like ring-closing metathesis for efficiency [1].
- **Modern Analytical Tools:** Implement AQbD principles from the start for more robust and regulatory-friendly analytical methods, moving beyond traditional one-factor-at-a-time approaches [4].
- **Focus on Safety and Stability:** The future of abacavir derivatives lies in addressing the HLA-B*57:01-linked hypersensitivity and intrinsic stability issues through structural modification and prodrug approaches [6].

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To cite this document: Smolecule. [abacavir sulfate synthesis and novel derivatives research].

Smolecule, [2026]. [Online PDF]. Available at:

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